2-(4-chlorophenyl)-2-oxoethyl nicotinate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl nicotinate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group and an oxoethyl group at the 2-position, and a carboxylate group at the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl nicotinate can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorophenyl-2-oxoethyl acetate. This intermediate is then reacted with pyridine-3-carboxylic acid under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-(4-chlorophenyl)-2-oxoethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl nicotinate can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-2-oxoethyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
2-(4-Chlorophenyl)-2-oxoethyl pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
2-(4-Bromophenyl)-2-oxoethyl pyridine-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group. These compounds may exhibit different biological activities and properties due to variations in their chemical structure.
Properties
Molecular Formula |
C14H10ClNO3 |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10ClNO3/c15-12-5-3-10(4-6-12)13(17)9-19-14(18)11-2-1-7-16-8-11/h1-8H,9H2 |
InChI Key |
UQGFSYLLKLDABQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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